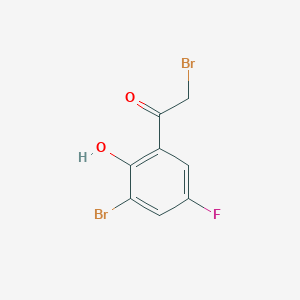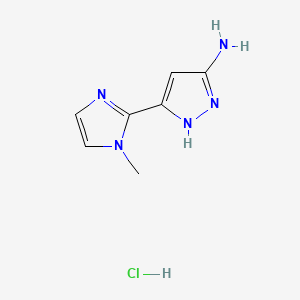
5'-Bromo-2'-fluoro-4'-hydroxyphenacyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Bromo-2’-fluoro-4’-hydroxyphenacyl chloride is a potent and versatile chemical compound with the molecular formula C8H5BrClFO2 and a molecular weight of 267.48 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2’-fluoro-4’-hydroxyphenacyl chloride typically involves the reaction of 5-bromo-2-fluoro-4-hydroxybenzaldehyde with thionyl chloride (SOCl2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2). The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of 5’-Bromo-2’-fluoro-4’-hydroxyphenacyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Bromo-2’-fluoro-4’-hydroxyphenacyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various amines.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of corresponding alcohols or amines.
Applications De Recherche Scientifique
5’-Bromo-2’-fluoro-4’-hydroxyphenacyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5’-Bromo-2’-fluoro-4’-hydroxyphenacyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-Bromo-2’-fluoro-4’-hydroxyacetophenone: Similar structure but lacks the chloride group.
5’-Bromo-2’-fluoro-4’-hydroxybenzaldehyde: Similar structure but lacks the phenacyl chloride moiety.
5’-Bromo-2’-fluoro-4’-hydroxybenzoic acid: Similar structure but contains a carboxylic acid group instead of the phenacyl chloride.
Uniqueness
5’-Bromo-2’-fluoro-4’-hydroxyphenacyl chloride is unique due to the presence of both the bromo and fluoro substituents, as well as the phenacyl chloride moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it a valuable tool in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H5BrClFO2 |
|---|---|
Poids moléculaire |
267.48 g/mol |
Nom IUPAC |
1-(5-bromo-2-fluoro-4-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-5-1-4(8(13)3-10)6(11)2-7(5)12/h1-2,12H,3H2 |
Clé InChI |
GSVGYGMEEXUMQL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Br)O)F)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


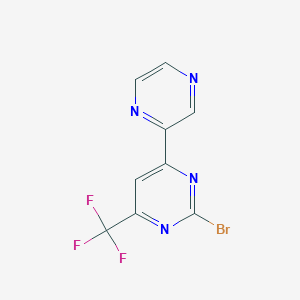

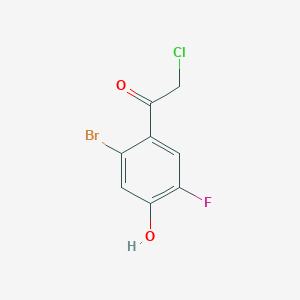
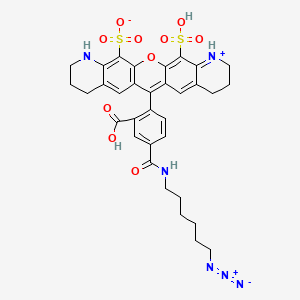
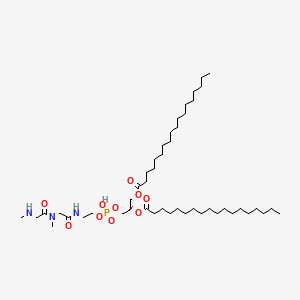
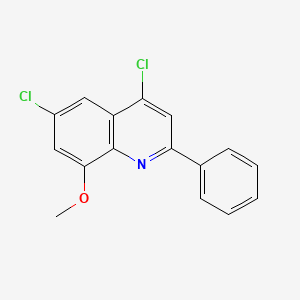
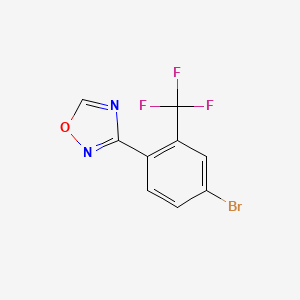
![3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13717370.png)
![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13717378.png)


![N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B13717394.png)
